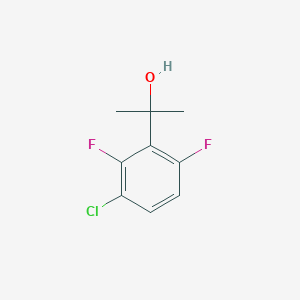
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O It is a derivative of phenol, characterized by the presence of chloro and difluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,6-difluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common approach. This method allows for the selective reduction of the aldehyde group to the alcohol while maintaining the integrity of the chloro and difluoro substituents.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and difluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-2,6-difluorophenyl)propan-2-one.
Reduction: Formation of 2-(3-Chloro-2,6-difluorophenyl)propane.
Substitution: Formation of 2-(3-Hydroxy-2,6-difluorophenyl)propan-2-ol or 2-(3-Amino-2,6-difluorophenyl)propan-2-ol.
Scientific Research Applications
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,6-difluorophenyl)propan-2-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of chloro and difluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)propan-2-ol: Similar in structure but lacks the chloro substituent.
2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol: Contains an additional fluorine atom on the aromatic ring.
2-(2,3-Difluorophenyl)propan-2-ol: Differently substituted difluorophenyl derivative.
Uniqueness
2-(3-Chloro-2,6-difluorophenyl)propan-2-ol is unique due to the specific positioning of the chloro and difluoro substituents on the aromatic ring. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9ClF2O |
|---|---|
Molecular Weight |
206.61 g/mol |
IUPAC Name |
2-(3-chloro-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9ClF2O/c1-9(2,13)7-6(11)4-3-5(10)8(7)12/h3-4,13H,1-2H3 |
InChI Key |
PHNUOKVZXHFPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1F)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















